molecular formula C10H16ClNO5S B12727724 Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate CAS No. 110826-52-3

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate

Cat. No.: B12727724
CAS No.: 110826-52-3
M. Wt: 297.76 g/mol
InChI Key: LXTQNTCIXNHFJL-UHFFFAOYSA-M
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Description

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate is a chemical compound with a unique structure that combines a sulfonium ion with a pyrrolidinyl group and a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate typically involves the reaction of dimethyl sulfonium with a pyrrolidinyl butynyl precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of products depending on the nucleophile employed .

Scientific Research Applications

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism by which sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, chloride
  • Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, bromide
  • Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, iodide

Uniqueness

Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate is unique due to its perchlorate anion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different anions. This uniqueness can make it more suitable for specific applications where these properties are advantageous .

Properties

CAS No.

110826-52-3

Molecular Formula

C10H16ClNO5S

Molecular Weight

297.76 g/mol

IUPAC Name

dimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]sulfanium;perchlorate

InChI

InChI=1S/C10H16NOS.ClHO4/c1-13(2)9-4-3-7-11-8-5-6-10(11)12;2-1(3,4)5/h5-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

LXTQNTCIXNHFJL-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)CC#CCN1CCCC1=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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